molecular formula C10H11FO2 B14760465 2-Ethoxy-3-fluoro-5-methylbenzaldehyde

2-Ethoxy-3-fluoro-5-methylbenzaldehyde

Cat. No.: B14760465
M. Wt: 182.19 g/mol
InChI Key: XYXMFMZYHGALJJ-UHFFFAOYSA-N
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Description

2-Ethoxy-3-fluoro-5-methylbenzaldehyde is a substituted benzaldehyde derivative featuring an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom at position 3, and a methyl group (-CH₃) at position 5 of the aromatic ring.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-ethoxy-3-fluoro-5-methylbenzaldehyde

InChI

InChI=1S/C10H11FO2/c1-3-13-10-8(6-12)4-7(2)5-9(10)11/h4-6H,3H2,1-2H3

InChI Key

XYXMFMZYHGALJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-fluoro-5-methylbenzaldehyde typically involves the introduction of the ethoxy, fluoro, and methyl groups onto a benzaldehyde core. One common method starts with the fluorination of a suitable precursor, followed by the introduction of the ethoxy group through an etherification reaction. The methyl group can be introduced via Friedel-Crafts alkylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-fluoro-5-methylbenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-3-fluoro-5-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-fluoro-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethoxy, fluoro, and methyl groups can affect the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Key Observations :

  • This contrasts with 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde, where the hydroxyl group’s strong electron withdrawal dominates reactivity .
  • The ethoxy group in position 2 (target compound) increases steric hindrance compared to smaller substituents like methoxy (-OCH₃), affecting reaction kinetics in nucleophilic additions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling/Melting Point Solubility
This compound ~168 (estimated) High bp due to polarity Moderate in polar aprotic solvents (e.g., DMF)
2-Fluoro-3-hydroxy-5-methoxybenzaldehyde 184.15 Higher mp (due to H-bonding) High in polar solvents (water, ethanol)
2-Ethoxybenzaldehyde 150.17 ~245°C (bp) Soluble in ethanol, ether
Oxadiazole derivative 352.27 Likely high mp Low aqueous solubility (lipophilic groups)

Key Observations :

  • The methyl group at position 5 in the target compound slightly increases hydrophobicity compared to methoxy-substituted analogs (e.g., 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde) .
  • The trifluoromethyl (-CF₃) group in the oxadiazole derivative significantly enhances lipophilicity, reducing aqueous solubility compared to the target compound .

Reactivity in Common Reactions

Electrophilic Aromatic Substitution (EAS)

  • Target Compound: Fluoro and ethoxy groups direct EAS to position 4 (para to fluoro). Methyl at position 5 provides minor steric shielding.
  • 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde : Hydroxyl group dominates, directing EAS to positions 4 and 6 (ortho/para to -OH).

Nucleophilic Addition (Aldehyde Group)

  • Target Compound : Ethoxy’s electron donation enhances aldehyde electrophilicity, favoring nucleophilic attack compared to unsubstituted benzaldehyde.
  • 2-Ethoxybenzaldehyde : Similar reactivity profile but lacks steric/electronic modulation from fluoro and methyl groups.

Oxidation/Reduction

  • Oxadiazole Derivative : The electron-deficient oxadiazole ring stabilizes reduced intermediates, unlike the target compound’s purely aromatic system.

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